molecular formula C9H8BrNS B1449155 3-Bromo-4-(ethylsulfanyl)benzonitrile CAS No. 1545916-23-1

3-Bromo-4-(ethylsulfanyl)benzonitrile

Cat. No.: B1449155
CAS No.: 1545916-23-1
M. Wt: 242.14 g/mol
InChI Key: PCXXSMMUPRJDBJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(ethylsulfanyl)benzonitrile: is an organic compound with the molecular formula C9H8BrNS. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethylsulfanyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(ethylsulfanyl)benzonitrile typically involves the bromination of 4-(ethylsulfanyl)benzonitrile. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(ethylsulfanyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction Reactions: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products:

  • Substitution reactions yield various substituted benzonitriles.
  • Oxidation reactions yield sulfoxides or sulfones.
  • Reduction reactions yield primary amines .

Scientific Research Applications

3-Bromo-4-(ethylsulfanyl)benzonitrile has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(ethylsulfanyl)benzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the ethylsulfanyl group is oxidized to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

    4-Bromo-3-(ethylsulfanyl)benzonitrile: Similar structure but with different substitution pattern.

    3-Bromo-4-(methylsulfanyl)benzonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    3-Bromo-4-(ethylsulfanyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: 3-Bromo-4-(ethylsulfanyl)benzonitrile is unique due to the specific positioning of the bromine and ethylsulfanyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .

Properties

IUPAC Name

3-bromo-4-ethylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXSMMUPRJDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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